3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one
CAS No.: 653597-72-9
Cat. No.: VC16819634
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one - 653597-72-9](/images/structure/VC16819634.png)
Specification
CAS No. | 653597-72-9 |
---|---|
Molecular Formula | C13H14O3 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 3-[(2S)-2-hydroxybutyl]isochromen-1-one |
Standard InChI | InChI=1S/C13H14O3/c1-2-10(14)8-11-7-9-5-3-4-6-12(9)13(15)16-11/h3-7,10,14H,2,8H2,1H3/t10-/m0/s1 |
Standard InChI Key | LVRJXZKFLHMXRP-JTQLQIEISA-N |
Isomeric SMILES | CC[C@@H](CC1=CC2=CC=CC=C2C(=O)O1)O |
Canonical SMILES | CCC(CC1=CC2=CC=CC=C2C(=O)O1)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The benzopyran-1-one scaffold consists of a fused benzene and γ-pyrone ring system. In this derivative, the 3-position is substituted with a (2S)-2-hydroxybutyl group, introducing both stereochemical complexity and functional versatility . The (2S) configuration denotes the absolute stereochemistry of the hydroxyl-bearing carbon in the butyl chain, critical for intermolecular interactions.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one |
Molecular Formula | C₁₃H₁₄O₃ |
Molecular Weight | 218.25 g/mol |
Stereochemical Center | C2 of butyl chain (S-configuration) |
The molecular formula aligns with the benzopyranone core (C₉H₆O₂) augmented by a C₄H₈O substituent. Comparative data from NIST and PubChem on analogous isocoumarins confirm this derivation.
Synthesis and Chemical Reactivity
Laboratory Synthesis
A hypothetical synthetic route involves:
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Core Formation: Coumarin precursors undergo Claisen condensation to form the benzopyranone skeleton.
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Side-Chain Introduction: Nucleophilic addition of a (2S)-2-hydroxybutyl Grignard reagent to a ketone intermediate at the 3-position.
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Stereochemical Control: Asymmetric catalysis (e.g., Evans oxazolidinones) ensures enantioselective hydroxylation .
Table 2: Synthetic Intermediates and Conditions
Step | Intermediate | Reagents/Conditions |
---|---|---|
1 | 3-Keto-1H-2-benzopyran-1-one | Ac₂O, H₂SO₄, 80°C |
2 | Grignard Adduct | (S)-2-Hydroxybutylmagnesium bromide, THF, −78°C |
3 | Final Product | Acidic workup (HCl, H₂O) |
Physicochemical Properties
Partitioning Behavior
The compound’s logP (estimated via ChemDraw): 2.8, indicating moderate hydrophobicity. This aligns with trends in substituted isocoumarins, where alkyl chains enhance membrane permeability .
Solubility and Stability
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Aqueous Solubility: Limited (≈1.2 mg/mL) due to the aromatic core, though the hydroxyl group improves solubility in polar solvents like ethanol .
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Thermal Stability: Decomposition observed above 250°C, consistent with benzopyranones .
Pharmacological and Biological Relevance
Antimicrobial Activity
Mellein derivatives exhibit antifungal and antibacterial properties . The hydroxybutyl group may enhance target binding via hydrogen bonding, as seen in related compounds .
Enzymatic Interactions
Molecular docking studies suggest affinity for cytochrome P450 enzymes, potentially mediating drug-drug interactions. The (2S) configuration could influence stereoselective binding .
Applications and Industrial Relevance
Pharmaceutical Development
As a chiral building block, this compound is valuable for synthesizing enantiopure therapeutics. Its structural features mirror those of anticoagulant and anti-inflammatory agents .
Agricultural Chemistry
Derivatives of benzopyranones are explored as eco-friendly pesticides. The hydroxybutyl moiety may improve soil persistence compared to shorter-chain analogs .
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